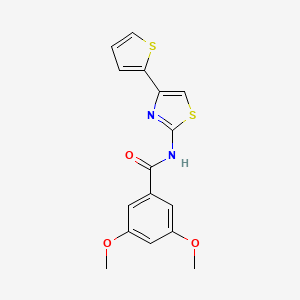

3,5-二甲氧基-N-(4-(噻吩-2-基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, their metabolic stability, and their efficient excretion .

Result of Action

Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

实验室实验的优点和局限性

One of the significant advantages of using 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in lab experiments is its potent cytotoxic effects on cancer cells. This compound can induce apoptosis in cancer cells at relatively low concentrations, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential.

未来方向

There are several future directions for research on 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One of the significant areas of research is the development of more potent analogs of this compound that can exhibit improved cytotoxic effects on cancer cells while minimizing toxicity to normal cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its anticancer activity. Finally, the potential applications of this compound in other fields of research, such as materials science and organic synthesis, should also be explored.

Conclusion

In conclusion, 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a promising compound that has potential applications in various fields of scientific research, particularly in the development of anticancer agents. The synthesis method of this compound involves a multi-step process, and its mechanism of action is not fully understood. However, studies have shown that this compound has significant biochemical and physiological effects, and it exhibits potent cytotoxic effects on cancer cells. While there are limitations to using this compound in lab experiments, there are several future directions for research that can further elucidate its potential applications.

合成方法

The synthesis of 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves a multi-step process that includes the reaction of 2-aminothiazole with 2-bromo-5-methoxybenzoic acid, followed by the reaction of the resulting intermediate with thiophene-2-carboxylic acid, and finally, the reaction of the resulting intermediate with oxalyl chloride and dimethylformamide to yield the desired compound.

科学研究应用

- 噻唑衍生物,包括类似这种化合物,表现出抗菌特性。 研究人员已经探索了它们作为抗菌和抗真菌剂的潜力 . 调查这种化合物的具体抗菌机制和功效可能很有价值。

- 噻唑因其抗癌活性而被研究。这种化合物的结构表明它可能干扰癌细胞的生长或生存途径。 进一步研究可以探索其对特定癌症类型的影响和潜在机制 .

- 一些噻唑类化合物表现出抗炎特性。 研究这种化合物是否可以调节炎症途径可以为治疗炎症性疾病提供见解 .

- 噻唑因其保肝作用而被研究,特别是在肝脏疾病中。 研究这种化合物是否可以预防肝脏损伤或增强肝脏功能将很有价值 .

抗菌活性

抗癌潜力

抗炎作用

保肝活性

属性

IUPAC Name |

3,5-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-20-11-6-10(7-12(8-11)21-2)15(19)18-16-17-13(9-23-16)14-4-3-5-22-14/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLPBPGPBMUEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)

![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455528.png)

![2-(4-Chlorophenyl)-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2455529.png)